3,3'-Bis(trifluoromethyl)benzidine
Overview
Description
3,3’-Bis(trifluoromethyl)benzidine is an organic compound with the molecular formula C14H10F6N2. It is characterized by the presence of two trifluoromethyl groups attached to a benzidine core. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various industrial applications .
Mechanism of Action
Mode of Action
It is known that the two fluoromethyl groups have a strong electron-withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .
Result of Action
It is known that this compound can be used for optical materials due to its low thermal expansion coefficient, refractive index, dielectric constant, and good organic solvent solubility . It can also be used for electronic insulating film and organic LEDs .
Biochemical Analysis
Biochemical Properties
3,3’-Bis(trifluoromethyl)benzidine plays a significant role in biochemical reactions, particularly in the synthesis of polyimides and polyimines. These reactions are facilitated by the compound’s ability to interact with various enzymes and proteins. For instance, the strong electron-withdrawing effect of the trifluoromethyl groups reduces electron delocalization on the polymer backbone, leading to more transparent polyimide films . This interaction is crucial for applications in solar cells and high-performance polymers.
Cellular Effects
The effects of 3,3’-Bis(trifluoromethyl)benzidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function . These effects are particularly relevant in the context of its use in biomedical research and industrial applications.
Molecular Mechanism
At the molecular level, 3,3’-Bis(trifluoromethyl)benzidine exerts its effects through binding interactions with biomolecules. The compound’s trifluoromethyl groups play a crucial role in enzyme inhibition or activation, leading to changes in gene expression. These interactions are facilitated by the compound’s ability to form stable complexes with various enzymes and proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Bis(trifluoromethyl)benzidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential impact on cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 3,3’-Bis(trifluoromethyl)benzidine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes significant . Understanding these dosage effects is crucial for its safe and effective use in research and industrial applications.
Metabolic Pathways
3,3’-Bis(trifluoromethyl)benzidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s presence can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
Within cells and tissues, 3,3’-Bis(trifluoromethyl)benzidine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s use in various applications.
Subcellular Localization
The subcellular localization of 3,3’-Bis(trifluoromethyl)benzidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for the compound’s activity and function, influencing its interactions with cellular biomolecules . Understanding these localization mechanisms is vital for harnessing the compound’s potential in biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis(trifluoromethyl)benzidine typically involves the reduction of 3,3’-dinitrobenzidine. The reduction process can be carried out using hydrogenation in the presence of a palladium catalyst. For instance, 3,3’-dinitrobenzidine can be dissolved in a solvent like ethanol, and hydrogen gas is introduced under controlled pressure and temperature conditions to yield 3,3’-Bis(trifluoromethyl)benzidine .
Industrial Production Methods: In industrial settings, the production of 3,3’-Bis(trifluoromethyl)benzidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Bis(trifluoromethyl)benzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted benzidines
Scientific Research Applications
3,3’-Bis(trifluoromethyl)benzidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of high-performance polymers and materials with low thermal expansion coefficients
Comparison with Similar Compounds
- 3,3’-Dinitrobenzidine
- 3,3’-Dichlorobenzidine
- 3,3’-Dimethylbenzidine
Comparison: 3,3’-Bis(trifluoromethyl)benzidine is unique due to the presence of trifluoromethyl groups, which impart high thermal stability and resistance to oxidation. In contrast, compounds like 3,3’-Dinitrobenzidine and 3,3’-Dichlorobenzidine may not exhibit the same level of stability and resistance. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, making it more suitable for applications in biological systems .
Properties
IUPAC Name |
4-[4-amino-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2/c15-13(16,17)9-5-7(1-3-11(9)21)8-2-4-12(22)10(6-8)14(18,19)20/h1-6H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWQLRKRVISYPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371137 | |
Record name | 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346-88-3 | |
Record name | 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Bis(trifluoromethyl)benzidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.